(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone
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Overview
Description
The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities in many cases .
Scientific Research Applications
Synthesis and Characterization
Synthesis for PET Imaging in Parkinson's Disease
A study involved the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The process achieved high radiochemical yield and purity, indicating its utility for neurological research (Wang et al., 2017).
Antimicrobial and Catalytic Activities
Another research reported on the synthesis of new Schiff base and its metal(II) complexes, demonstrating antimicrobial and catalytic activities. This indicates the compound's potential in catalysis and as an antimicrobial agent (Aslan et al., 2017).
Applications in Molecular Chemistry
PI3K-AKT-mTOR Pathway Inhibition
The discovery of a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway, highlights its relevance in cancer research and therapy development (Hobbs et al., 2019).
Stereoselective Synthesis
Research on the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines for molecular chemistry applications shows the compound's utility in creating complex molecular structures (Marlin, 2017).
Potential Pharmacological Activities
Antitumor Evaluation and Molecular Docking
A study synthesized new morpholine-based heterocycles, demonstrating promising antitumor activities against lung cancer and hepatocellular carcinoma cell lines. This suggests the compound's potential in developing new cancer therapies (Muhammad et al., 2017).
Structural Characterization for Drug Development
Research on the structural characterization and spectral analysis of new heterocycles, including morpholine derivatives, supports their pharmacological activity investigation, contributing to the development of novel therapeutic agents (Prasad et al., 2018).
Mechanism of Action
Target of action
Pyrido[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities . They have been studied for their potential as kinase inhibitors, which could make them useful in the treatment of cancer .
Mode of action
This can disrupt cell signaling pathways and inhibit cell growth .
Biochemical pathways
Kinase inhibitors can affect a variety of biochemical pathways, depending on the specific kinases they inhibit. These could include pathways involved in cell growth, apoptosis, and DNA repair .
Pharmacokinetics
Many kinase inhibitors are designed to be orally bioavailable and to have good cellular permeability .
Result of action
The result of kinase inhibition can vary, but often includes slowed cell growth or induced cell death .
Action environment
The efficacy and stability of kinase inhibitors can be influenced by a variety of factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
properties
IUPAC Name |
(2-methylphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-5-2-3-7-16(14)18(24)23-8-4-6-15-13-20-19(21-17(15)23)22-9-11-25-12-10-22/h2-3,5,7,13H,4,6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTZSLJOLUZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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